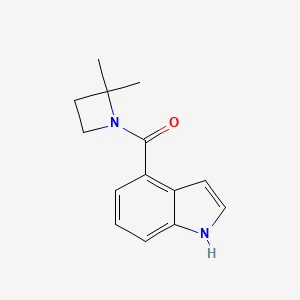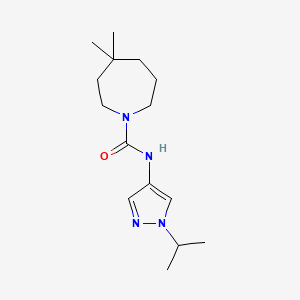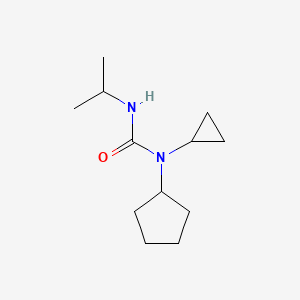
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low cost. However, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
Orientations Futures
There are several potential future directions for research on (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer or diabetes. Another area of interest is the development of more potent and selective (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone analogues. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
In conclusion, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential therapeutic properties that has gained interest in the scientific community. Its ease of synthesis and low cost make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzaldehyde with thiourea, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium methoxide.
Applications De Recherche Scientifique
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-cancer properties by inducing apoptosis in cancer cells. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in diabetic rats.
Propriétés
IUPAC Name |
(3-bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-15-7-13/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMQJLKBDEPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)



![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)